molecular formula C15H13N7O2 B4818565 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4818565
M. Wt: 323.31 g/mol
InChI Key: OCKOFWCOTOKKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, also known as MNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNQ is a heterocyclic compound that contains a triazoloquinazoline ring system and a pyrazole ring. Its unique structure makes it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and survival. 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline also inhibits the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been shown to have anti-inflammatory and antioxidant properties. 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potent anticancer activity. 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been shown to exhibit activity against a wide range of cancer cell lines, making it a potentially useful tool for studying cancer cell growth and survival. However, one of the limitations of using 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. One area of research could be the development of new synthetic methods for 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline that are more efficient and environmentally friendly. Another area of research could be the development of new drug delivery systems for 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline in combination with other drugs or therapies for the treatment of cancer.

Scientific Research Applications

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is its use as an anticancer agent. Studies have shown that 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline works by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[2-(3-methyl-4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2/c1-10-13(22(23)24)8-20(18-10)7-6-14-17-15-11-4-2-3-5-12(11)16-9-21(15)19-14/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKOFWCOTOKKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

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